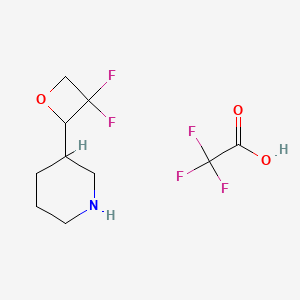
3-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluorooxetan-2-yl)piperidine; trifluoroacetic acid is a compound that combines a piperidine ring with a difluorooxetane moiety, stabilized by trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as [3+3] cycloaddition methods, which are vital for the synthesis of piperidine derivatives . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection of amine groups , and various organoboron reagents for Suzuki–Miyaura coupling reactions . The conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using trifluoroacetic acid can yield deprotected amines, while Suzuki–Miyaura coupling can form new carbon-carbon bonds .
科学的研究の応用
3-(3,3-Difluorooxetan-2-yl)piperidine has several applications in scientific research:
作用機序
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. For example, in peptide synthesis, trifluoroacetic acid is used to remove protecting groups from amines, facilitating the formation of peptide bonds . The molecular pathways involved include protonation and decarboxylation reactions, which lead to the formation of the desired products.
類似化合物との比較
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Used in similar applications and has enhanced selectivity for certain biological targets.
Pyrrolidine derivatives: Used in drug discovery and have similar structural features.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)piperidine is unique due to the presence of both the difluorooxetane and piperidine moieties, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H14F5NO3 |
|---|---|
分子量 |
291.21 g/mol |
IUPAC名 |
3-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-2-1-3-11-4-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7) |
InChIキー |
NGMCZKSMCFWRLL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




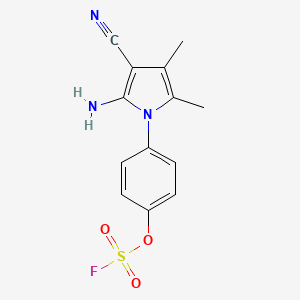

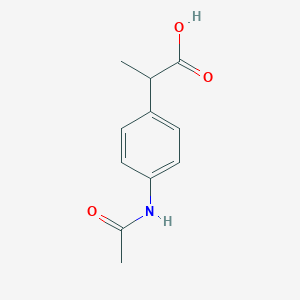
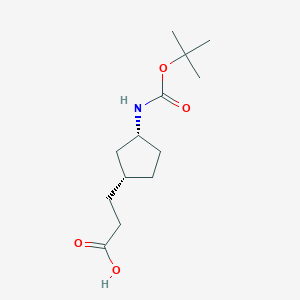
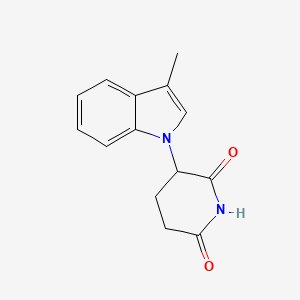
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
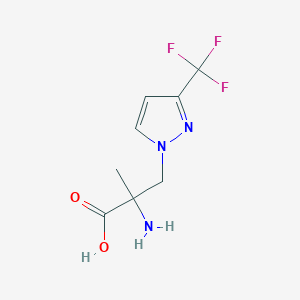
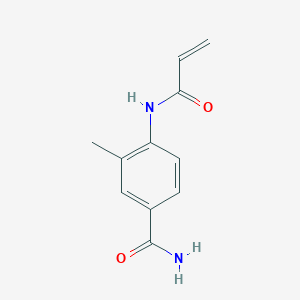
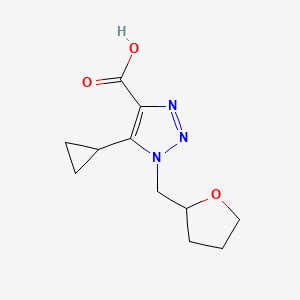

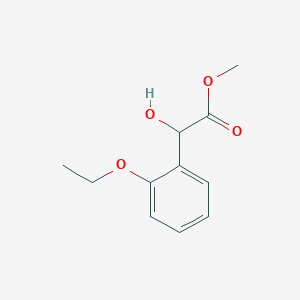
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
